3,4-dibromo-6-methoxy-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
3,4-Dibromo-6-methoxy-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with a unique structure that includes bromine, methoxy, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-6-methoxy-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps. One common method includes the bromination of a methoxy-substituted phenol, followed by the formation of an imine with a benzoxazole derivative. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-6-methoxy-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4-Dibromo-6-methoxy-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,4-dibromo-6-methoxy-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-6-methoxy-2-methylphenol
- 2-(2-Methylphenyl)-1,3-benzoxazole
- 6-Methoxy-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
Uniqueness
3,4-Dibromo-6-methoxy-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the presence of both bromine and benzoxazole groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H16Br2N2O3 |
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Molecular Weight |
516.2 g/mol |
IUPAC Name |
3,4-dibromo-6-methoxy-2-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16Br2N2O3/c1-12-5-3-4-6-14(12)22-26-17-9-13(7-8-18(17)29-22)25-11-15-20(24)16(23)10-19(28-2)21(15)27/h3-11,27H,1-2H3 |
InChI Key |
NREBSJCSEQCNBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O |
Origin of Product |
United States |
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